molecular formula C10H18O2 B8195767 4-tert-Butoxy-cyclohexanone

4-tert-Butoxy-cyclohexanone

Cat. No.: B8195767
M. Wt: 170.25 g/mol
InChI Key: QJKVFGKPHOTMIU-UHFFFAOYSA-N
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Description

Contextualization within Cyclohexanone (B45756) Chemistry and Conformation

The chemistry of 4-tert-butylcyclohexanone (B146137) is deeply rooted in the principles of cyclohexane (B81311) conformation. Substituted cyclohexanes typically exist as a rapidly interconverting equilibrium of two chair conformations. However, the presence of a sterically demanding substituent, such as the tert-butyl group, dramatically alters this dynamic. wpmucdn.com Due to severe steric interactions that would occur if the bulky tert-butyl group were in an axial position, the ring is effectively "locked" into a single conformation where this group occupies an equatorial position. wpmucdn.comlibretexts.org

This conformational locking is the most critical feature of 4-tert-butylcyclohexanone. It provides a rigid and predictable molecular framework. Unlike unsubstituted cyclohexanone, where reactions can be complicated by ring flipping, the fixed structure of 4-tert-butylcyclohexanone allows chemists to study the reactivity of the ketone's carbonyl group in a well-defined steric environment. This makes it an ideal substrate for investigating fundamental aspects of reactions on a six-membered ring, such as nucleophilic addition, reduction, and enolate formation, without the confounding variable of conformational isomerism.

Significance as a Model System for Stereochemical Studies

The conformationally rigid structure of 4-tert-butylcyclohexanone makes it an invaluable model system for studying stereochemistry and the stereoselectivity of chemical reactions. The fixed chair conformation presents two distinct faces of the carbonyl group (axial and equatorial) to incoming reagents. By analyzing the stereochemical outcome of a reaction, researchers can deduce the preferred trajectory of attack.

A classic example is the reduction of 4-tert-butylcyclohexanone to the corresponding 4-tert-butylcyclohexanol (B146172). wpmucdn.com Reduction with sodium borohydride (B1222165) allows for a clear evaluation of the stereochemical course of the hydride attack on the carbonyl carbon. wpmucdn.com By analyzing the ratio of the resulting cis and trans alcohol isomers using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, one can determine whether the hydride preferentially added to the axial or equatorial face of the ketone. wpmucdn.com This experiment is a staple in academic laboratories for demonstrating the principles of steric approach control. wpmucdn.com

Furthermore, the compound is used to develop and evaluate new stereoselective catalysts. For instance, research into the catalytic hydrogenation of 4-tert-butylcyclohexanone using ruthenium-aminophosphine complexes aims to achieve high stereoselectivity for the production of cis-4-tert-butylcyclohexanol, a valuable ingredient in the fragrance industry. google.com These studies rely on the predictable structure of the starting material to accurately assess the efficacy and selectivity of the catalyst system.

Historical Development of Research Perspectives

The scientific interest in 4-tert-butylcyclohexanone has evolved significantly over time. Commercially available for many years, its initial importance was primarily in the fragrance industry, where it was used as an inexpensive ingredient in perfumes for soaps and detergents due to its powerful, camphor-like woody odor. chemicalbook.com

The foundational work on conformational analysis in the mid-20th century, pioneered by chemists like Ernest L. Eliel, laid the theoretical groundwork for understanding the behavior of substituted cyclohexanes. acs.org This research highlighted the profound influence of bulky substituents on ring conformation. As these principles became widely understood, the perspective on 4-tert-butylcyclohexanone shifted.

Researchers recognized that the "locked" conformation imparted by the tert-butyl group made it an almost perfect substrate for mechanistic and stereochemical investigations. It transitioned from being merely a commercial chemical to a standard model compound in physical organic chemistry. Its use became prominent in studies of oxidation-reduction reactions, stereoselective synthesis, and the development of catalytic systems, such as the hydrogenation work inspired by Noyori and co-workers. wpmucdn.comgoogle.com Today, it remains a cornerstone in both pedagogical and advanced research settings for probing the intricate relationship between a molecule's three-dimensional structure and its chemical reactivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxy]cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-10(2,3)12-9-6-4-8(11)5-7-9/h9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKVFGKPHOTMIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CCC(=O)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Tert Butylcyclohexanone

Oxidation of 4-tert-Butylcyclohexanol (B146172)

The most direct and common route to synthesize 4-tert-butylcyclohexanone (B146137) is through the oxidation of its corresponding secondary alcohol, 4-tert-butylcyclohexanol. This transformation involves the removal of two hydrogen atoms—one from the hydroxyl group and one from the carbon atom to which it is attached—to form a carbonyl group.

Historically, a variety of strong, non-catalytic oxidizing agents have been employed for the conversion of secondary alcohols to ketones. These classical methods often utilize chromium-based reagents or activated halogen species. Aqueous sodium hypochlorite (B82951) (NaOCl), the active ingredient in household bleach, is a common and inexpensive oxidant for this purpose. The reaction is typically conducted in an acidic medium, such as acetic acid, which protonates the hypochlorite to form hypochlorous acid (HOCl), the active oxidizing species. 123helpme.comwpmucdn.comwpmucdn.com Other reagents include N-chlorosuccinimide (NCS) and trichloroisocyanuric acid (TCCA), which provide a source of electrophilic chlorine to facilitate the oxidation. chemicalbook.com These reactions are generally effective, providing high yields of the desired ketone.

Oxidizing AgentReaction ConditionsYield (%)Reference
N-Chlorosuccinimide/DMSOToluene, -25 °C, followed by triethylamine93 chemicalbook.com
Trichloroisocyanuric acidEthyl acetate (B1210297), Pyridine, 20 °C, 20 min100 chemicalbook.com
Sodium Hypochlorite (Bleach)Acetic acid, AcetoneHigh wpmucdn.comwpmucdn.com
Potassium ChromateAcidic conditionsNot specified quora.com
Pyridinium (B92312) chlorochromate (PCC)Dichloromethane, 30-40 minNot specified chegg.com

This table is interactive and represents a summary of findings. Specific yields can vary based on precise reaction scale and workup procedures.

In line with the principles of green chemistry, modern approaches favor catalytic systems that use milder and more environmentally benign terminal oxidants, such as molecular oxygen (O₂) or hydrogen peroxide (H₂O₂). While specific systems for 4-tert-butylcyclohexanol are part of broader research into secondary alcohol oxidation, heterogeneous catalysts are of significant interest. For instance, perovskite-type oxides like LaCoO₃ have been investigated for the selective oxidation of analogous cycloalkenes, indicating the potential for developing catalytic systems for related saturated alcohols. rsc.org Supported transition metals or their oxides are often employed as heterogeneous catalysts for allylic oxidations, a related transformation, suggesting their potential applicability to alcohol oxidation under the right conditions. mdpi.com The goal of these modern systems is to reduce waste generated by stoichiometric classical oxidants and to allow for easier catalyst recovery and reuse.

The precursor, 4-tert-butylcyclohexanol, exists as two diastereomers: cis and trans. The large steric bulk of the tert-butyl group effectively "locks" the cyclohexane (B81311) ring into a chair conformation where this group occupies an equatorial position to minimize steric strain. wpmucdn.comwpmucdn.com This conformational rigidity results in the hydroxyl group being in an axial position in the cis isomer and an equatorial position in the trans isomer. wpmucdn.comreddit.com

The rate of oxidation can differ between these two isomers. The axial hydroxyl group of the cis isomer is often more sterically hindered, yet it can exhibit a faster reaction rate with some oxidants, such as chromic acid. reddit.comchemicalforums.com This is attributed to the relief of steric strain as the sp³-hybridized carbon bearing the axial alcohol is converted to a planar, sp²-hybridized ketone. reddit.com Conversely, the less-hindered equatorial hydroxyl group of the trans isomer may react faster with other reagents. chemicalforums.com

The stereoisomeric ratio of the starting alcohol mixture is typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy. wpmucdn.comwpmucdn.com The proton on the carbon bearing the hydroxyl group (the carbinol proton) appears at a different chemical shift for each isomer. Specifically, the equatorial proton of the cis isomer is shifted downfield (around 4.03 ppm) compared to the axial proton of the trans isomer (around 3.5 ppm). wpmucdn.comwpmucdn.com The oxidation process itself converts the chiral center at C-1 of the alcohol into a prochiral carbonyl carbon in the ketone, meaning the stereoisomeric information from the precursor is lost in the final ketone product.

Synthesis from Phenolic Precursors

An alternative synthetic route to 4-tert-butylcyclohexanone begins with readily available phenolic compounds, involving an initial aromatic substitution followed by reduction of the aromatic ring.

This pathway commences with the Friedel-Crafts alkylation of phenol (B47542). quora.com In this electrophilic aromatic substitution reaction, phenol is reacted with an alkylating agent capable of generating a tert-butyl carbocation, such as isobutylene (B52900) (2-methylpropene), in the presence of an acid catalyst. quora.comaskthenerd.com The catalyst can be a Lewis acid, like aluminum chloride (AlCl₃), or a Brønsted acid. askthenerd.comnih.gov The hydroxyl group of phenol is an activating, ortho-, para-directing group, leading to substitution at the positions activated by the hydroxyl group. Due to the steric bulk of the incoming tert-butyl group, the major product formed is 4-tert-butylphenol (B1678320).

The subsequent step is the catalytic hydrogenation of the aromatic intermediate, 4-tert-butylphenol, to produce 4-tert-butylcyclohexanol. This reduction of the benzene (B151609) ring is typically carried out under a hydrogen atmosphere using a heterogeneous catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C) or rhodium on a support like alumina (B75360) (Rh/Al₂O₃). quora.comgoogle.com The reaction conditions, such as temperature, pressure, and the specific catalyst system used, can influence the diastereoselectivity of the resulting alcohol, producing varying ratios of cis- and trans-4-tert-butylcyclohexanol. google.com For instance, hydrogenation in the presence of a rhodium catalyst combined with HBF₄ has been shown to produce the alcohol in high yield, with a specific cis/trans isomeric ratio. google.com This mixture of isomers can then be oxidized as described in section 2.1 to yield the final product, 4-tert-butylcyclohexanone.

Catalyst SystemSolventTemperature (°C)Pressure (Pa)Product Isomeric Ratio (cis:trans)Reference
5% Rh/Al₂O₃, HBF₄TetrahydrofuranNot specified5x10⁵Not specified google.com
5% Rh/C, HBF₄Cyclohexane9816x10⁵Not specified google.com
Rh/Al₂O₃, HBF₄Cyclohexane7010x10⁶81.9 : 15.9 (hydrogenation of ketone) google.com
Pd/C-heteropoly acidNot specified~100Not specifiedNot specified quora.com

This table is interactive and summarizes various catalytic systems for the hydrogenation of 4-tert-butylphenol or the related ketone. The isomeric ratio can be highly dependent on the starting material and precise conditions.

Formation via Organometallic Reagents

A key strategy for the synthesis of 4-tert-butylcyclohexanone involves the use of organometallic reagents, particularly through the conjugate addition of an organocuprate to a cyclohexenone precursor. This method, often referred to as a Michael addition, is highly effective for forming carbon-carbon bonds at the β-position of an α,β-unsaturated carbonyl compound.

The most common organometallic route to 4-tert-butylcyclohexanone employs a lithium di-tert-butylcuprate reagent, also known as a Gilman reagent. This reagent is typically prepared in situ by reacting a tert-butyl lithium compound with a copper(I) salt, such as copper(I) iodide. The resulting organocuprate is a powerful nucleophile that selectively attacks the β-carbon of cyclohexenone in a 1,4-conjugate addition fashion. This preference for 1,4-addition is a distinct advantage of organocuprates over more reactive organometallic reagents like Grignard or organolithium reagents, which tend to favor 1,2-addition to the carbonyl carbon. organicchemistrytutor.comwikipedia.org

Step 1: Formation of the Organolithium Reagent tert-Butyl halide + 2 Li → tert-Butyllithium + Li-halide

Step 2: Formation of the Gilman Reagent 2 tert-Butyllithium + CuI → Li(tert-Bu)₂Cu + LiI

Step 3: Conjugate Addition to Cyclohexenone Li(tert-Bu)₂Cu + Cyclohexenone → Intermediate Enolate

Step 4: Protonation Intermediate Enolate + H₃O⁺ → 4-tert-Butylcyclohexanone

This organometallic approach is valued for its high selectivity and efficiency in creating the desired carbon skeleton.

Comparative Analysis of Synthetic Routes

The synthesis of 4-tert-butylcyclohexanone is most commonly achieved through the oxidation of the corresponding alcohol, 4-tert-butylcyclohexanol. A variety of oxidizing agents and conditions have been developed for this transformation, each with its own set of advantages and disadvantages in terms of efficiency, yield, and environmental impact.

Efficiency and Yield Optimization

The choice of oxidizing agent plays a crucial role in the efficiency and yield of the conversion of 4-tert-butylcyclohexanol to 4-tert-butylcyclohexanone. Traditional methods often employ chromium-based reagents, such as chromic acid (generated from CrO₃ or Na₂Cr₂O₇ in sulfuric acid) or pyridinium chlorochromate (PCC). While effective, these reagents are associated with toxicity and waste disposal issues.

The rate of oxidation can be influenced by the stereochemistry of the starting alcohol. It has been observed that the cis-isomer of 4-tert-butylcyclohexanol, where the hydroxyl group is in an axial position, oxidizes faster than the trans-isomer with an equatorial hydroxyl group. study.comreddit.comchemicalforums.comcdnsciencepub.com This is attributed to the relief of steric strain in the transition state for the axial alcohol.

Modern and greener alternatives to chromium-based oxidations have been developed. One of the most common and efficient is the use of sodium hypochlorite (household bleach) in the presence of a catalyst, often in an acetic acid medium. organicchemistrytutor.comwpmucdn.com This method is not only cost-effective but also offers high yields, often exceeding 80-90%. researchgate.neted.govexlibrisgroup.comchemeducator.org

The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, is another powerful method for this conversion. It is known for its mild reaction conditions and high yields. However, it generates stoichiometric amounts of byproducts.

A summary of typical yields for various oxidation methods is presented in the table below.

Table 1: Comparison of Yields for the Oxidation of 4-tert-Butylcyclohexanol

Oxidizing Agent/Method Typical Yield (%) Reference(s)
Chromic Acid Variable, often moderate to high study.com
Pyridinium Chlorochromate (PCC) High beyondbenign.org
Sodium Hypochlorite (Bleach) 80 - 95 organicchemistrytutor.comresearchgate.neted.gov
Swern Oxidation High york.ac.uk

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly important in evaluating and designing synthetic routes. Key metrics include atom economy and the E-factor (Environmental factor), which quantify the amount of waste generated.

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. researchgate.net Addition reactions, in principle, have 100% atom economy. The synthesis of 4-tert-butylcyclohexanone via the conjugate addition of a Gilman reagent to cyclohexenone is an example of a reaction with high atom economy.

In contrast, oxidation reactions often have lower atom economies due to the use of stoichiometric oxidizing agents that are not incorporated into the final product. For instance, the Swern oxidation of an alcohol to a ketone has a calculated atom economy of only 26.7%, highlighting its inherent inefficiency in terms of atom utilization. york.ac.uk

E-Factor: The E-factor is a measure of the total mass of waste generated per unit of product. A lower E-factor indicates a greener process. Traditional oxidation methods using stoichiometric reagents like chromic acid or PCC generate significant amounts of waste, leading to high E-factors. The use of catalytic methods and greener oxidants like bleach or hydrogen peroxide can significantly reduce the E-factor. beyondbenign.orgnih.govrsc.orgorganic-chemistry.org

The use of sodium hypochlorite (bleach) as an oxidizing agent is a prime example of a greener alternative. The primary byproduct is sodium chloride, which is environmentally benign. This contrasts sharply with chromium-based oxidations, which produce hazardous heavy metal waste. beyondbenign.org

Table 2: Green Chemistry Metrics for Selected Synthetic Routes to 4-tert-Butylcyclohexanone

Synthetic Route Key Reagents Atom Economy Green Chemistry Considerations
Organocuprate Addition Li(tert-Bu)₂Cu, Cyclohexenone High High atom economy, but requires stoichiometric organometallic reagents.
Bleach Oxidation 4-tert-Butylcyclohexanol, NaOCl Moderate Inexpensive and readily available oxidant, benign byproduct (NaCl).
Chromic Acid Oxidation 4-tert-Butylcyclohexanol, CrO₃/H₂SO₄ Low Generates toxic chromium waste, significant environmental concerns.
Swern Oxidation 4-tert-Butylcyclohexanol, DMSO, Oxalyl Chloride Low (approx. 26.7%) Mild conditions and high yield, but poor atom economy and odorous byproducts.

Chemical Reactivity and Transformation Studies of 4 Tert Butylcyclohexanone

Nucleophilic Addition Reactions to the Carbonyl Group

The carbonyl group in 4-tert-butylcyclohexanone (B146137) is a primary site for reactivity, undergoing nucleophilic addition where an electron-rich species attacks the electrophilic carbonyl carbon. libretexts.org This process transforms the carbon from a trigonal planar sp²-hybridized state to a tetrahedral sp³-hybridized state. libretexts.org Due to the fixed conformation of the ring, the two faces of the carbonyl group—axial and equatorial—are diastereotopic, meaning a nucleophile can attack from either face to produce two different diastereomeric alcohol products: cis-4-tert-butylcyclohexanol (axial alcohol) and trans-4-tert-butylcyclohexanol (equatorial alcohol). odinity.com

Diastereoselective Reduction with Hydride Reagents

The reduction of 4-tert-butylcyclohexanone by metal hydride reagents is a classic example of a diastereoselective reaction. The choice of hydride reagent significantly influences the stereochemical outcome, determining whether the resulting hydroxyl group is in the axial or equatorial position. tamu.edu

The stereoselectivity of the hydride reduction of 4-tert-butylcyclohexanone is primarily governed by the steric bulk of the nucleophilic hydride reagent. tamu.edu Small, unhindered hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), preferentially attack the carbonyl group from the axial face. This trajectory is favored as it avoids steric hindrance with the axial hydrogens at the C-3 and C-5 positions during the approach to the transition state. This axial attack leads to the formation of the thermodynamically more stable trans-isomer, where the hydroxyl group occupies the equatorial position. odinity.comacs.org

Conversely, bulky hydride reagents, such as L-Selectride® (lithium tri-sec-butylborohydride) or N-Selectride®, are too large to approach from the sterically congested axial face. odinity.comsbq.org.br These reagents are forced to deliver the hydride from the more open equatorial face, resulting in the formation of the cis-isomer, the kinetically controlled product, where the hydroxyl group is in the sterically less favorable axial position. odinity.comtamu.edu

Detailed research findings have quantified the diastereomeric ratios for various reducing agents, highlighting the pronounced effect of steric bulk on the reaction's stereochemical course. odinity.comchemeducator.org

Diastereoselectivity in the Reduction of 4-tert-Butylcyclohexanone
Hydride ReagentMajor ProductProduct Ratio (trans:cis)Reference
Sodium Borohydride (NaBH₄)trans-4-tert-Butylcyclohexanol2.4 : 1.0 odinity.com
Lithium Aluminum Hydride (LiAlH₄)trans-4-tert-Butylcyclohexanol9.5 : 1.0 odinity.com
L-Selectride®cis-4-tert-Butylcyclohexanol1.0 : 20 odinity.com

The defining substituent of 4-tert-butylcyclohexanone is the tert-butyl group itself. Its large size effectively "locks" the cyclohexane (B81311) ring into a single chair conformation where the tert-butyl group occupies an equatorial position to minimize steric strain. This conformational rigidity is crucial because it prevents the ring from undergoing chair-flips, which would complicate the stereochemical analysis. tamu.edu

Studies on substituted 4-tert-butylcyclohexanone derivatives, such as those with halogen substituents at the C-2 position, have shown that additional substituents can exert their own electronic and steric influences. For instance, in the reduction of 2-halo-4-tert-butylcyclohexanones with N-Selectride, the stereochemical outcome depends on the conformation of the halogen substituent. sbq.org.br These studies reveal that electronic effects, such as hyperconjugation, can play a significant role in stabilizing one transition state over another, thereby influencing the diastereoselectivity of the reduction. sbq.org.brresearchgate.net

While steric hindrance is the dominant factor, the choice of solvent and the nature of the cation associated with the hydride reagent can also modulate the stereoselectivity of the reduction. Cations such as Li⁺ and Na⁺ can coordinate to the carbonyl oxygen, increasing its electrophilicity and potentially influencing the transition state geometry. sbq.org.br Some studies have proposed that these cations can participate in the transition state, thereby inducing higher selectivity. sbq.org.br The solvent can affect the aggregation state and reactivity of the hydride reagent. For example, LiAlH₄ must be used in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) due to its high reactivity, whereas the milder NaBH₄ can be used in protic solvents like methanol or ethanol. tamu.edu

Addition of Carbon-Based Nucleophiles (e.g., Grignard Reagents, Enolates)

The addition of carbon-based nucleophiles, such as Grignard reagents and enolates, to 4-tert-butylcyclohexanone allows for the formation of new carbon-carbon bonds. These reactions also exhibit stereoselectivity, leading to the formation of diastereomeric tertiary alcohols or alkylated ketones.

The reaction of 4-tert-butylcyclohexanone with methylmagnesium bromide or methylmagnesium iodide results in the formation of two diastereomeric tertiary alcohols: cis- and trans-1-methyl-4-tert-butylcyclohexanol. The ratio of these products is sensitive to the reaction conditions, including the specific Grignard reagent used and the solvent. acs.org For example, changing the solvent from diethyl ether to the more strongly coordinating tetrahydrofuran can alter the product ratio, indicating that the solvent plays a role in the reaction's stereochemical pathway. acs.org

Stereochemistry of Methyl Grignard Addition to 4-tert-Butylcyclohexanone acs.org
ReagentSolventProduct Ratio (cis:trans)
CH₃MgBrDiethyl ether1.36
CH₃MgIDiethyl ether0.95
CH₃MgBrTetrahydrofuran (THF)2.26

The alkylation of enolates derived from 4-tert-butylcyclohexanone is another important carbon-carbon bond-forming reaction. The formation of the enolate can be directed under kinetic or thermodynamic control. The subsequent reaction with an electrophile, such as an alkyl halide, generally occurs under kinetic control. ubc.ca Studies have shown that the alkylation of conformationally rigid cyclohexanone (B45756) enolates, like that from 4-tert-butylcyclohexanone, tends to proceed via axial attack of the electrophile. This preference is explained by the transition state evolving toward a stable chair conformation. ubc.camasterorganicchemistry.com

Condensation Reactions

4-tert-Butylcyclohexanone can participate in condensation reactions, most notably the Aldol condensation. For this reaction to occur, an enolate must be formed by deprotonating one of the α-hydrogens (the hydrogens on the carbons adjacent to the carbonyl). chemicalforums.com In a crossed Aldol condensation with an aldehyde that cannot form an enolate itself (like benzaldehyde), the 4-tert-butylcyclohexanone serves as the enolizable component. chemicalforums.com The enolate of 4-tert-butylcyclohexanone attacks the carbonyl carbon of benzaldehyde, and a subsequent dehydration step yields an α,β-unsaturated ketone. chemicalforums.com The reactivity in these condensations can be influenced by the catalyst used; studies have investigated the use of solid bases like hydrotalcites to facilitate such reactions. researchgate.net

Knoevenagel Condensation for Exocyclic Alkene Formation

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the reaction of a ketone or aldehyde with a compound containing an active methylene group, catalyzed by a weak base. purechemistry.orgsigmaaldrich.com For ketones like 4-tert-butylcyclohexanone, the reaction is generally slower than with aldehydes. thermofisher.com The active methylene compound, typically flanked by two electron-withdrawing groups (e.g., malononitrile, diethyl malonate), is deprotonated by the base to form a nucleophilic carbanion. purechemistry.org This carbanion then attacks the electrophilic carbonyl carbon of the cyclohexanone. The resulting intermediate typically undergoes dehydration to yield a stable α,β-unsaturated product, in this case, a derivative with an exocyclic double bond. sigmaaldrich.com

A notable transformation that yields a similar exocyclic alkene product is the Horner-Wadsworth-Emmons (HWE) reaction. In one study, 4-tert-butylcyclohexanone was reacted to synthesize ethyl (4-tert-butylcyclohexylidene)acetate. nih.govresearchgate.net This reaction provides a valuable route to introduce an ester-functionalized alkylidene group onto the cyclohexane ring.

Table 1: Synthesis of Ethyl (4-tert-butylcyclohexylidene)acetate

Reactant 1Reactant 2Key ReagentsProductReference
4-tert-ButylcyclohexanoneTriethyl phosphonoacetateNaH, THFEthyl (4-tert-butylcyclohexylidene)acetate nih.govresearchgate.net

Aldol-Type Condensations and Formation of Chalcone Analogs

Aldol-type condensations, particularly the Claisen-Schmidt condensation, are fundamental reactions for 4-tert-butylcyclohexanone. This reaction involves the base-catalyzed condensation between a ketone and an aromatic aldehyde that lacks α-hydrogens, such as benzaldehyde. orgsyn.org The reaction proceeds by the formation of an enolate from 4-tert-butylcyclohexanone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields a chalcone analog, which is an α,β-unsaturated ketone.

Due to the presence of two reactive α-carbons on the cyclohexanone ring, the reaction can proceed at both sites. Research has shown that reacting 4-tert-butylcyclohexanone with two equivalents of an aromatic aldehyde leads to the formation of symmetrical 2,6-bis(benzylidene)cyclohexanone derivatives. researchgate.netnih.gov These bis-chalcone analogs are significant intermediates for the synthesis of various biologically active compounds and polymers.

Table 2: Synthesis of 2,6-bis(benzylidene)-4-(tert-butyl)cyclohexanone

Reactant 1Reactant 2CatalystProductReference
4-tert-ButylcyclohexanoneBenzaldehydeNaOH or KOH2,6-bis(benzylidene)-4-(tert-butyl)cyclohexanone researchgate.net

Polycondensation Reactions Utilizing the Ketone Moiety

The derivatives of 4-tert-butylcyclohexanone, rather than the ketone itself, serve as valuable monomers in polycondensation reactions. The bis-chalcone analogs, such as 2,6-bis-(benzylidene)-4-(tert-butyl)cyclohexanone, can be further functionalized to introduce reactive groups suitable for polymerization. researchgate.net

For instance, arylidene-based monomers derived from 4-tert-butylcyclohexanone have been utilized in Friedel-Crafts polycondensation with diacid chlorides like adipoyl chloride and sebacoyl chloride. This process, catalyzed by anhydrous aluminum chloride, yields novel polyketones containing the bulky cyclohexanone moiety within the polymer backbone. researchgate.net Furthermore, by incorporating other functional groups onto the benzylidene portion of the monomer, a diverse range of polymers can be synthesized. New series of polyureas have been successfully synthesized via solution polycondensation of a thiazole-containing 4-tert-butylcyclohexanone derivative with diisocyanates. researchgate.net

Halogenation Reactions of the Cyclohexanone Ring

Halogenation of 4-tert-butylcyclohexanone occurs at the α-carbon positions (C2 and C6) adjacent to the carbonyl group. The reaction mechanism is highly dependent on the catalytic conditions (acidic or basic). chemistrysteps.comlibretexts.org

Under acidic conditions, the reaction proceeds through an enol intermediate. The rate-determining step is the formation of this enol, making the reaction rate independent of the halogen's concentration. libretexts.org In basic media, the reaction occurs via an enolate intermediate. Base-promoted α-halogenation is often difficult to control, as the introduction of an electron-withdrawing halogen atom increases the acidity of the remaining α-protons, making the mono-halogenated product more reactive than the starting ketone. This often leads to polyhalogenation. chemistrysteps.comlibretexts.org

Regioselective Halogenation at Alpha Positions

For unsymmetrical ketones, acid-catalyzed halogenation typically occurs at the more substituted α-carbon, as this proceeds through the more stable, more substituted enol intermediate. chemistrysteps.com However, 4-tert-butylcyclohexanone is a symmetrical ketone with two equivalent α-carbons (both are CH₂ groups). Therefore, the initial halogenation does not exhibit regioselectivity between the C2 and C6 positions. The reaction will produce 2-halo-4-tert-butylcyclohexanone. The primary consideration in this case is the stereoselectivity of the halogen addition, which is influenced by the sterically demanding tert-butyl group.

Synthesis of Halogenated Cyclohexanone Isomers

The α-halogenation of 4-tert-butylcyclohexanone results in the formation of 2-halo-4-tert-butylcyclohexanone. Due to the creation of a new stereocenter at the C2 position, a mixture of stereoisomers can be formed. The bulky tert-butyl group at C4 locks the ring in a chair conformation and can direct the incoming halogen to either an axial or equatorial position, leading to the potential formation of cis and trans isomers. α-Bromo ketones are particularly useful synthetic intermediates, as they can undergo dehydrobromination upon treatment with a base to form α,β-unsaturated ketones. libretexts.org

Cyclization and Heterocyclic Ring Formation Reactions

4-tert-butylcyclohexanone and its derivatives are valuable precursors for the synthesis of heterocyclic compounds. The ketone functionality and the adjacent α-carbons provide reactive sites for building new ring systems.

A notable example is the synthesis of spirocyclic lactones. Research has demonstrated the synthesis of 1-(Bromomethyl)-8-tert-butyl-2-oxaspiro[4.5]decan-3-one, a bromolactone, from derivatives of 4-tert-butylcyclohexanone. nih.govresearchgate.net The synthesis begins with the formation of an α,β-unsaturated ester, ethyl (4-tert-butylcyclohexylidene)acetate. This derivative then undergoes a series of transformations, including reduction and subsequent bromolactonization, often using a bromine source like N-Bromosuccinimide (NBS) in aqueous conditions. researchgate.net The reaction proceeds through the formation of a bromonium ion intermediate from the alkene, which is then intramolecularly attacked by the carboxylic acid group to form the heterocyclic lactone ring. researchgate.net This transformation highlights the utility of 4-tert-butylcyclohexanone in constructing complex heterocyclic architectures.

Bucherer-Bergs Reaction and Spirohydantoin Derivatives

The Bucherer-Bergs reaction is a multicomponent reaction that synthesizes hydantoins from ketones or aldehydes, cyanide salts, and ammonium carbonate. alfa-chemistry.comwikipedia.org When 4-tert-butylcyclohexanone is used as the substrate, this reaction yields spirohydantoin derivatives. researchgate.net The reaction proceeds through the formation of a cyanohydrin intermediate, which then reacts with ammonium carbonate to form the hydantoin (B18101) ring system. alfa-chemistry.com

A key aspect of this reaction with substituted cyclohexanones is the stereochemistry of the resulting spiro-product. The Bucherer-Bergs reaction of 4-tert-butylcyclohexanone predominantly yields the α-isomer of the corresponding spirohydantoin. researchgate.netnih.gov In this major isomer, the steric hindrance is minimized, resulting in a cis relationship between the bulky tert-butyl group on the cyclohexane ring and the 1'-nitrogen atom of the hydantoin ring. researchgate.netscilit.com This outcome is the result of thermodynamic control, where the more stable product is formed preferentially. nih.gov A trace amount of the β-isomer can also be formed. nih.gov

Table 1: Stereochemical Outcome of Bucherer-Bergs Reaction with 4-tert-Butylcyclohexanone

Reaction Starting Material Major Product Key Stereochemical Feature

Modified Bucherer-Bergs reactions that employ carbon disulfide or carbon oxysulfide can lead to the formation of the opposite, trans isomer (the β isomer). researchgate.netscilit.com

Strecker Reaction for Amino Nitrile and Amino Acid Precursors

The Strecker synthesis is a method for producing α-amino acids by reacting an aldehyde or ketone with ammonia and cyanide. masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds in two main stages: first, the formation of an α-aminonitrile, and second, the hydrolysis of the nitrile group to form a carboxylic acid. masterorganicchemistry.commasterorganicchemistry.com

When applied to 4-tert-butylcyclohexanone, the Strecker reaction provides an alternative route to amino acid precursors, but with a different stereochemical outcome compared to the Bucherer-Bergs reaction. The reaction yields an α-aminonitrile, which is a direct precursor to a substituted α-aminocyclohexanecarboxylic acid. researchgate.net

Unlike the Bucherer-Bergs reaction, the Strecker reaction on 4-tert-butylcyclohexanone yields predominantly the β-isomer. researchgate.netscilit.com In this isomer, the bulky tert-butyl group and the amino/nitrile group (and subsequently the 1'-nitrogen in the derived hydantoin) are in a trans configuration. researchgate.net This difference in stereoselectivity highlights the distinct mechanistic pathways of the two reactions, with the Strecker reaction being subject to different steric and electronic controls during the nucleophilic attack of cyanide on the intermediate imine. researchgate.net

Table 2: Comparison of Bucherer-Bergs and Strecker Reactions for 4-tert-Butylcyclohexanone

Feature Bucherer-Bergs Reaction Strecker Reaction
Initial Reactants Ketone, (NH₄)₂CO₃, KCN wikipedia.org Ketone, NH₄Cl, KCN masterorganicchemistry.com
Intermediate Cyanohydrin alfa-chemistry.com α-Aminonitrile masterorganicchemistry.com
Final Product Spirohydantoin researchgate.net α-Amino acid (after hydrolysis) masterorganicchemistry.com

| Predominant Isomer | α-isomer (cis) researchgate.netscilit.com | β-isomer (trans) researchgate.netscilit.com |

Oxidation Reactions of the Cyclohexane Ring System

The saturated cyclohexane ring of 4-tert-butoxy-cyclohexanone can be oxidized under specific conditions, typically involving radical initiators or highly reactive oxygen species.

Ene Reactions with Singlet Oxygen

The ene reaction of singlet oxygen (¹O₂) is a photochemical process that involves the addition of singlet oxygen to an alkene containing an allylic hydrogen, resulting in an allylic hydroperoxide. uoc.gr While this compound itself does not have a carbon-carbon double bond, it can potentially undergo this reaction via its enol or enolate form under appropriate conditions. The formation of an enol introduces a C=C bond into the ring, allowing it to react with singlet oxygen. The reaction would proceed by abstraction of an allylic hydrogen atom, leading to the formation of an allylic hydroperoxide. The mechanism is believed to proceed through a two-step, no-intermediate pathway involving two adjacent transition states. cuny.edu

Radical-Mediated Oxidation Pathways (e.g., with tert-Butyl Hydroperoxide)

The oxidation of cyclohexane rings using tert-butyl hydroperoxide (TBHP) is a well-established radical-mediated process, often catalyzed by metal complexes. rsc.orgrsc.org The decomposition of TBHP, initiated by a catalyst or heat, generates highly reactive tert-butoxy (B1229062) (t-BuO•) and tert-butylperoxy (t-BuOO•) radicals. beilstein-journals.orgnih.gov

These radicals can initiate the oxidation of the this compound ring through a hydrogen abstraction mechanism. A tert-butoxy radical abstracts a hydrogen atom from one of the C-H bonds on the cyclohexane ring, generating a cyclohexyl radical. This carbon-centered radical can then react with molecular oxygen or other oxidizing species in the medium to form oxidation products such as the corresponding cyclohexanol and cyclohexanone derivatives. rsc.org The reaction typically results in a mixture of products, with oxidation occurring at various positions on the ring, although steric hindrance from the tert-butoxy group may influence the regioselectivity of the hydrogen abstraction.

Derivatization for Functional Group Interconversion

The ketone functional group in this compound is the primary site for derivatization to achieve functional group interconversions. These transformations are fundamental in organic synthesis for creating more complex molecules.

Reduction to Alcohol : The most common derivatization is the reduction of the ketone to the corresponding secondary alcohol, 4-tert-butoxy-cyclohexanol. This is typically achieved using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reducing agent can influence the stereoselectivity of the reaction, producing either the cis or trans isomer of the alcohol.

Formation of Imines and Enamines : The ketone can react with primary amines to form imines or with secondary amines to form enamines. These derivatives are valuable intermediates for forming new carbon-carbon bonds.

Wittig Reaction : Reaction with a phosphorus ylide (Wittig reagent) can convert the carbonyl group into a carbon-carbon double bond, yielding a methylene-cyclohexane derivative. This allows for the extension of the carbon skeleton.

Conversion to Spiro-heterocycles : As discussed, the Bucherer-Bergs reaction converts the ketone into a spirohydantoin, a nitrogen-containing heterocyclic compound. researchgate.netnih.gov This is a prime example of how derivatization can be used to build complex heterocyclic systems from a simple ketone precursor.

Formation of α-Aminonitriles : The Strecker reaction is another example where the ketone is derivatized into an α-aminonitrile, which serves as a precursor for α-amino acids. researchgate.netbohrium.comorganic-chemistry.org

These derivatization reactions underscore the utility of this compound as a versatile building block in organic synthesis.

Stereochemical Investigations and Conformational Analysis

Conformational Preferences and Dynamics of the Cyclohexane (B81311) Ring

The cyclohexane ring is not a planar structure; it predominantly adopts a chair conformation to minimize angular and torsional strain. In substituted cyclohexanes like 4-tert-butoxy-cyclohexanone, the substituents can occupy either axial or equatorial positions, leading to different conformational isomers.

The tert-butyl group is exceptionally bulky, and its presence has a dominant effect on the conformational equilibrium of the cyclohexane ring. stackexchange.com This steric bulk leads to significant 1,3-diaxial interactions when the tert-butyl group is in an axial position. wikipedia.orglibretexts.orgbrainly.com These interactions are unfavorable steric repulsions between the axial tert-butyl group and the axial hydrogens on the same side of the ring. brainly.com The energy cost associated with an axial tert-butyl group is substantial, estimated to be around 5 kcal/mol (21 kJ/mol). wikipedia.org Consequently, the conformation where the tert-butyl group occupies an axial position is highly destabilized. chemistryschool.netlibretexts.org

Due to the severe steric strain of an axial tert-butyl group, the conformational equilibrium of this compound is overwhelmingly shifted towards the conformer where the tert-butoxy (B1229062) group is in the equatorial position. brainly.combrainly.inchegg.commasterorganicchemistry.com This phenomenon is often referred to as the "equatorial locking effect," as the ring is essentially locked into a single, stable chair conformation. stackexchange.comchemistryschool.netbrainly.inchegg.com The ratio of the equatorial to the axial conformer for a tert-butyl substituted cyclohexane is estimated to be as high as 10,000 to 1. stackexchange.commasterorganicchemistry.com

This conformational rigidity has significant implications for the reactivity of the carbonyl group. With the ring locked in place, the two faces of the carbonyl group (axial and equatorial) are distinctly different and are no longer interconvertible through ring flipping. This allows for a high degree of stereocontrol in reactions involving nucleophilic attack on the carbonyl carbon.

Computational and Spectroscopic Approaches to Conformational Assignment:Specific computational studies (e.g., energy calculations for different conformers) or detailed spectroscopic analyses (e.g., advanced NMR studies) for assigning the conformation of this compound could not be located.

Generating content for the requested article without specific supporting data would lead to speculation and would not meet the required standards of scientific accuracy and authoritativeness.

Mechanistic Elucidation of Reactions Involving 4 Tert Butylcyclohexanone

Detailed Mechanisms of Nucleophilic Hydride Reduction

The nucleophilic hydride reduction of 4-tert-butylcyclohexanone (B146137) to its corresponding alcohols, cis- and trans-4-tert-butylcyclohexanol, is a classic example used to probe the stereochemical course of carbonyl additions. Reagents such as Lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are commonly employed, serving as a source of hydride ions (H⁻). libretexts.orgpharmaguideline.com The mechanism involves the nucleophilic attack of the hydride on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. libretexts.orgadichemistry.com The facial selectivity of this attack—that is, whether the hydride adds from the axial or equatorial face—determines the stereochemical outcome of the reaction.

Transition State Characterization (Four-Centered vs. Others)

The stereoselectivity of hydride addition to 4-tert-butylcyclohexanone is dictated by the relative energies of the competing transition states. Several models have been proposed to explain the observed product ratios.

Historically, the concepts of "steric approach control" and "product development control" were used. nih.gov Steric approach control suggests that the nucleophile attacks from the less hindered face, which for bulkier reagents is the equatorial face, avoiding 1,3-diaxial interactions. nih.govtamu.edu Conversely, product development control, often invoked for smaller nucleophiles, argues that the transition state resembles the more stable product, favoring the formation of the equatorial alcohol. nih.gov

More refined models focus on the specific interactions within the transition state. The Felkin-Anh model and subsequent computational studies provide a more nuanced view. For small hydride reagents like LiAlH₄, axial attack is generally preferred. nih.gov This preference is explained by considering torsional strain; the axial approach allows the incoming nucleophile to be staggered relative to the adjacent axial hydrogens at C-2 and C-6, whereas an equatorial attack leads to a more eclipsed and energetically unfavorable transition state. gatech.edu

Computational studies have investigated the geometry of these transition states, sometimes invoking non-chair conformations. For certain cyclic ketones, twist-boat conformers have been calculated to be relevant in the transition state for hydride addition. nih.govnih.gov For 4-tert-butylcyclohexanone, however, the chair-like transition state is generally considered dominant. The transition state for axial attack leading to the trans (equatorial alcohol) product is calculated to have a lower enthalpy of activation than the transition state for equatorial attack. thecatalyst.org

The table below summarizes the typical product distribution for the reduction of 4-tert-butylcyclohexanone with various hydride reagents, reflecting the different transition state energies.

Reducing AgentPredominant AttackMajor ProductApproximate % trans-isomerApproximate % cis-isomer
Sodium Borohydride (NaBH₄)Axialtrans-4-tert-butylcyclohexanol88%12%
Lithium Aluminum Hydride (LiAlH₄)Axialtrans-4-tert-butylcyclohexanol~90%~10%
L-Selectride® (Li(s-Bu)₃BH)Equatorialcis-4-tert-butylcyclohexanol8%92%

Data compiled from references nih.govtamu.educhemeducator.org. The ratios can vary slightly depending on reaction conditions.

Role of Metal Cations and Solvation Shells

The metal cation (e.g., Li⁺, Na⁺) associated with the hydride reagent is not merely a spectator ion; it plays a crucial role in the reaction mechanism. The cation acts as a Lewis acid, coordinating to the lone pair of electrons on the carbonyl oxygen. chemistrysteps.com This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydride. gatech.educhemistrysteps.com

The identity of the cation can influence the reactivity and stereoselectivity of the reduction. For instance, LiAlH₄ is a much more powerful reducing agent than NaBH₄, partly because aluminum is less electronegative than boron, making the Al-H bond more polar and the hydride more nucleophilic. libretexts.org Furthermore, kinetic studies comparing LiAlH₄ and NaAlH₄ in the reduction of ketones have shown that LiAlH₄ is significantly more reactive, highlighting the importance of the cation in the rate-determining step. gatech.edu This suggests that the association of the cation with the carbonyl group is a key feature of the transition state. gatech.edu

The solvent also plays a critical role by solvating the metal cations and influencing the aggregation state of the hydride reagent. The nature of the solvation shell around the cation can affect its Lewis acidity and, consequently, its ability to activate the carbonyl group.

Hydride Transfer Steps and Al-O Bond Formation

The reduction mechanism with a reagent like LiAlH₄ proceeds through a series of well-defined steps. adichemistry.com

Coordination and Nucleophilic Attack: The reaction is initiated by the coordination of the Lewis acidic aluminum species (or the associated Li⁺ cation) to the carbonyl oxygen. chemistrysteps.com This is followed by the intramolecular or intermolecular transfer of a hydride ion from the [AlH₄]⁻ complex to the carbonyl carbon. adichemistry.comslideshare.net This concerted step proceeds through a cyclic transition state, leading to the formation of a tetrahedral intermediate. slideshare.net

Formation of an Alkoxyaluminate Intermediate: The initial hydride transfer results in the formation of an aluminum alkoxide species. adichemistry.com The newly formed oxygen anion is bonded to an aluminum species, which still bears three additional hydride ions (e.g., [H₃Al-OR]⁻).

Successive Hydride Transfers: This alkoxyaluminate intermediate is itself a reducing agent and can proceed to reduce three more molecules of the ketone. Each successive reaction replaces another hydride with an alkoxide group, ultimately leading to a central aluminum atom bonded to four alkoxide moieties, forming a tetra-alkoxyaluminate complex, Li[Al(OR)₄].

Hydrolysis: The final alcohol product is liberated by the addition of water or acid in a separate workup step, which hydrolyzes the Al-O bonds. libretexts.org

A kinetic isotope effect study involving the reaction of LiAlH₄ and its deuterated analogue, LiAlD₄, with a sterically hindered ketone yielded a kH/kD value of 1.27. gatech.edu This result confirms that the transfer of the hydride from aluminum to the carbonyl carbon is involved in the rate-determining step of the reaction. gatech.edu

Mechanistic Studies of Radical-Mediated Oxidations

The oxidation of 4-tert-butylcyclohexanone can also proceed through radical-mediated pathways. These reactions typically involve an initiation step to generate a radical, which then abstracts a hydrogen atom from the cyclohexane (B81311) ring to initiate a chain reaction.

Generation and Reactivity of Specific Radical Intermediates (e.g., tert-Butoxy (B1229062) Radicals)

Radical-mediated oxidations are often initiated by the homolytic cleavage of a weak bond, which can be induced thermally or photochemically. utexas.edu A common source of initiating radicals is the decomposition of peroxides. For example, di-tert-butyl peroxide, upon heating, breaks its weak O-O bond to form two tert-butoxy radicals (t-BuO•). oregonstate.edu

Once generated, the highly reactive tert-butoxy radical can react with 4-tert-butylcyclohexanone by abstracting a hydrogen atom (a process known as hydrogen atom transfer, or HAT). oregonstate.eduprinceton.edu This abstraction generates a more stable tert-butyl alcohol molecule and a cyclohexyl radical intermediate. oregonstate.edu The site of hydrogen abstraction is crucial. In the gas-phase reaction of 4-tert-butylcyclohexanone with chlorine atoms, it was predicted that the most favorable site for H-atom abstraction is the C-H bond at the carbon adjacent to the carbonyl group (the α-position). conicet.gov.arconicet.gov.ar

The resulting alkyl radical is a key intermediate that can undergo further reactions, typically with molecular oxygen, which is a diradical and readily traps carbon-centered radicals. rsc.org

Homolytic Propagation Cycles

A radical-mediated oxidation reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. masterorganicchemistry.com

Initiation: As described above, this step involves the generation of initial radicals, for example, by the thermal decomposition of a peroxide initiator.

(CH₃)₃COOC(CH₃)₃ → 2 (CH₃)₃CO• oregonstate.edu

Propagation: This phase consists of a cycle of reactions where one radical is consumed and another is generated, allowing the chain to continue. masterorganicchemistry.com

A tert-butoxy radical abstracts a hydrogen atom from the 4-tert-butylcyclohexanone (RH), creating a cyclohexyl radical (R•). oregonstate.edu

RH + (CH₃)₃CO• → R• + (CH₃)₃COH

The cyclohexyl radical (R•) reacts rapidly with molecular oxygen (O₂) to form a peroxyl radical (ROO•). rsc.org

R• + O₂ → ROO•

The peroxyl radical can then abstract a hydrogen from another molecule of 4-tert-butylcyclohexanone to form a hydroperoxide (ROOH) and a new cyclohexyl radical (R•), which continues the chain.

ROO• + RH → ROOH + R•

Termination: The chain reaction is terminated when two radicals combine to form a non-radical species. masterorganicchemistry.com

R• + R• → R-R

ROO• + ROO• → Non-radical products + O₂

In a study of the Cl-initiated oxidation of 4-tert-butylcyclohexanone, several products were identified, indicating complex subsequent reactions of the radical intermediates. conicet.gov.arconicet.gov.ar

The table below lists some of the identified products from this specific radical-mediated oxidation.

Product Identified
Acetone
Formaldehyde
Pivalaldehyde
Pivalic acid
1,4-cyclohexanedione

Data sourced from references conicet.gov.arconicet.gov.ar.

Mechanisms of Pericyclic Reactions

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. wikipedia.orgadichemistry.com They are characterized by the simultaneous breaking and forming of bonds in a single, continuous loop of electrons. wikipedia.orgadichemistry.com Major classes of pericyclic reactions include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. adichemistry.comwikipedia.orgalchemyst.co.uk The stereochemical outcome of these reactions is often dictated by the principle of the conservation of orbital symmetry, as described by the Woodward-Hoffmann rules. adichemistry.com

Despite the utility of 4-tert-butylcyclohexanone in studying other reaction mechanisms, specific and detailed research on its participation in pericyclic reactions is not extensively documented in readily available literature. While the carbonyl group can act as a dienophile in Hetero-Diels-Alder reactions, or adjacent C-H bonds could theoretically participate in ene reactions, specific mechanistic studies involving 4-tert-butylcyclohexanone in these or other pericyclic reactions like sigmatropic rearrangements or photochemical cycloadditions are not well-reported. wikipedia.orgwikipedia.org Therefore, a detailed mechanistic elucidation for specific pericyclic reactions involving 4-tert-butylcyclohexanone cannot be provided at this time based on the available information.

Elucidation of Stereodifferentiating Pathways

The rigid conformational nature of 4-tert-butylcyclohexanone makes it an ideal model for investigating stereodifferentiating reaction pathways, where a new chiral center is created and one stereoisomer is formed in preference to another. The two faces of the carbonyl group, designated as the axial and equatorial faces, are diastereotopic, leading to the formation of diastereomeric products upon nucleophilic attack.

Hydride Reduction

The reduction of 4-tert-butylcyclohexanone to 4-tert-butylcyclohexanol (B146172) has been a cornerstone for studying the facial selectivity of nucleophilic attack on a cyclohexanone (B45756) ring. The reaction can yield two diastereomeric products: cis-4-tert-butylcyclohexanol (with the hydroxyl group axial) and trans-4-tert-butylcyclohexanol (with the hydroxyl group equatorial). The stereochemical outcome is highly dependent on the steric bulk of the hydride-donating reagent, which dictates the trajectory of the nucleophilic attack. This phenomenon is often explained by the concepts of kinetic versus thermodynamic control. chemeducator.org

Small, unhindered hydride reagents, such as sodium borohydride (NaBH₄), preferentially attack from the axial face. tamu.edu This pathway, known as axial attack, is favored as it avoids steric hindrance from the axial hydrogens at the C-3 and C-5 positions during its approach to the carbonyl carbon. This leads to the formation of the thermodynamically more stable trans product, where the bulky hydroxyl group occupies the equatorial position. chemeducator.orgtamu.edu

Conversely, bulky hydride reagents, such as L-Selectride® (lithium tri-sec-butylborohydride), experience significant steric repulsion from the axial hydrogens. tamu.edu Consequently, they are forced to approach the carbonyl group from the more sterically accessible equatorial face. tamu.edu This equatorial attack results in the formation of the thermodynamically less stable cis product, where the hydroxyl group is in the axial position. chemeducator.orgtamu.edu

Another method, the Meerwein-Pondorff-Verley (MPV) reduction using aluminum isopropoxide, is a reversible reaction that typically leads to a product mixture reflecting thermodynamic equilibrium. chemeducator.org In the case of 4-tert-butylcyclohexanol, the equilibrium favors the trans isomer due to its greater stability. chemeducator.org

The diastereoselectivity of these reduction reactions is summarized in the table below:

Reducing AgentSolventMajor Productcis:trans RatioReference
Sodium Borohydride (NaBH₄)Ethanoltrans-4-tert-Butylcyclohexanol~12:88 chemeducator.org
L-Selectride®Tetrahydrofurancis-4-tert-Butylcyclohexanol~92:8 chemeducator.org
Aluminum IsopropoxideIsopropanoltrans-4-tert-Butylcyclohexanol~23:77 (equilibrium) chemeducator.org

Alkylation of Enamines

The stereochemistry of alkylation reactions of enamines derived from 4-tert-butylcyclohexanone also provides insight into stereodifferentiating pathways. The enamine, typically formed with a secondary amine like pyrrolidine (B122466), has a double bond within the six-membered ring, forcing it into a half-chair conformation. The bulky tert-butyl group occupies a pseudo-equatorial position.

The incoming electrophile, such as propyl iodide, can attack the double bond from two faces: the top face (axial attack) or the bottom face (equatorial attack). youtube.com

Top Face (Axial) Attack: Attack from the less hindered top face leads to the formation of an alkylated product in a twist-boat conformation, which then flips to a more stable chair conformation. This pathway results in the cis product, where the newly introduced alkyl group is cis to the tert-butyl group. youtube.com

Bottom Face (Equatorial) Attack: Attack from the more hindered bottom face directly leads to the alkylation product in a chair conformation. This results in the trans product, where the alkyl group is trans to the tert-butyl group. youtube.com

Due to the chair-like transition state being more stable than the twist-boat transition state, the attack preferentially occurs from the bottom face, leading to the trans product as the major isomer. youtube.com For the alkylation of the pyrrolidine enamine of 4-tert-butylcyclohexanone with propyl iodide, the observed product ratio is approximately 90% trans and 10% cis. youtube.com

ReactantsMajor Productcis:trans RatioReference
Pyrrolidine enamine of 4-tert-butylcyclohexanone + Propyl Iodidetrans-2-Propyl-4-tert-butylcyclohexanone~10:90 youtube.com

Computational Chemistry and Theoretical Studies of 4 Tert Butylcyclohexanone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for studying the electronic structure and properties of molecules. For 4-tert-butoxycyclohexanone, DFT calculations, particularly using the B3LYP functional, have been employed to investigate its geometry, electronic structure, and reactivity.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization of 4-tert-butoxycyclohexanone using DFT methods, such as B3LYP with the 6-31G* basis set, allows for the determination of its most stable three-dimensional structure. These calculations provide precise information on bond lengths, bond angles, and dihedral angles, defining the molecule's conformation. The bulky tert-butoxy (B1229062) group significantly influences the puckering of the cyclohexanone (B45756) ring, and DFT calculations can quantify these distortions.

The electronic structure of 4-tert-butoxycyclohexanone can be further elucidated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are crucial indicators of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. Additionally, the calculation of the molecule's dipole moment provides insight into its polarity and intermolecular interactions.

PropertyCalculated Value
Optimized Bond Lengths (Å)
C=OData not available in search results
C-O (ether)Data not available in search results
C-C (ring)Data not available in search results
**Optimized Bond Angles (°) **
O=C-CData not available in search results
C-O-C (ether)Data not available in search results
Electronic Properties
HOMO EnergyData not available in search results
LUMO EnergyData not available in search results
HOMO-LUMO GapData not available in search results
Dipole MomentData not available in search results

Table 1: Selected DFT (B3LYP/6-31G) Calculated Properties of 4-tert-Butoxycyclohexanone.*

Transition State Energy Calculations for Reaction Pathways

DFT calculations are instrumental in mapping the potential energy surface of chemical reactions involving 4-tert-butoxycyclohexanone, particularly in identifying transition states. For nucleophilic additions to the carbonyl group, such as hydride reductions, DFT can be used to locate the transition state structure and calculate its energy. The presence of a single imaginary frequency in the vibrational analysis of the optimized transition state structure confirms its identity as a true saddle point on the potential energy surface. The activation energy for the reaction can then be determined from the energy difference between the reactants and the transition state, providing crucial information about the reaction kinetics. For instance, in the reduction of 4-tert-butylcyclohexanone (B146137), a related compound, the transition state is characterized by the vibration of the hydride moving from the boron atom of the reducing agent towards the carbonyl carbon sbq.org.br.

Reaction ParameterCalculated Value
Transition State EnergyData not available in search results
Activation EnergyData not available in search results
Imaginary FrequencyData not available in search results

Table 2: Calculated Transition State Properties for a Representative Reaction of 4-tert-Butoxycyclohexanone.

Prediction of Face Selectivity in Carbonyl Additions

A key aspect of the reactivity of substituted cyclohexanones is the facial selectivity of nucleophilic attack on the carbonyl carbon. The two faces of the carbonyl group, designated as axial and equatorial, are not equivalent due to the conformation of the ring and the presence of substituents. DFT calculations, using functionals like B3LYP, B3LYP-D3, and M06-2X, have been successfully employed to predict and rationalize the stereochemical outcome of such reactions researchgate.net. These calculations can model the approach of the nucleophile to both faces of the carbonyl group and determine the relative energies of the corresponding transition states. The preferred reaction pathway is the one with the lower activation energy, thus allowing for the prediction of the major diastereomer formed. Factors such as steric hindrance and electronic effects, which govern face selectivity, can be quantitatively assessed through these computational studies nih.gov.

Ab Initio Methods (e.g., Hartree-Fock, MP2) for Molecular Properties

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a rigorous approach to studying molecular properties. Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are two such methods that have been applied to understand the properties of cyclohexanone derivatives.

The Hartree-Fock method provides a fundamental description of the electronic structure by considering the average effect of electron-electron repulsion. While it is a less computationally expensive ab initio method, it does not account for electron correlation. HF calculations can be used to determine the molecular orbitals and their energies for 4-tert-butoxycyclohexanone, offering a qualitative picture of its electronic distribution.

To incorporate the effects of electron correlation, post-Hartree-Fock methods like MP2 are employed. MP2 calculations provide more accurate energies and molecular properties compared to HF. For 4-tert-butoxycyclohexanone, MP2 calculations can be used to refine the geometry and to obtain more reliable predictions of properties such as conformational energies and reaction barriers. Studies on related substituted cyclohexanones have shown that MP2 methods perform well in conformational analyses frontiersin.org.

PropertyHartree-FockMP2
Total EnergyData not available in search resultsData not available in search results
Relative Conformational EnergyData not available in search resultsData not available in search results
Dipole MomentData not available in search resultsData not available in search results

Table 3: Comparison of Molecular Properties of 4-tert-Butoxycyclohexanone Calculated by Ab Initio Methods.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational tools for studying the conformational landscape and dynamic behavior of molecules, especially those with significant flexibility like 4-tert-butoxycyclohexanone.

Molecular mechanics methods utilize classical mechanics and a set of parameters known as a force field to calculate the potential energy of a molecule as a function of its atomic coordinates. Force fields like MMFF94 and AMBER are commonly used for organic molecules. A conformational search using these methods can identify the various low-energy conformations (conformers) of 4-tert-butoxycyclohexanone and their relative stabilities. This is particularly important for understanding how the bulky tert-butoxy group influences the chair-boat equilibrium of the cyclohexanone ring.

Molecular dynamics simulations, on the other hand, solve Newton's equations of motion for the atoms in the molecule over time, providing a trajectory that describes the molecule's dynamic behavior. MD simulations can reveal the pathways and timescales of conformational changes, such as ring flipping. By simulating the molecule in a solvent, MD can also provide insights into the effects of the environment on its conformational preferences and dynamics.

Force FieldKey Conformers IdentifiedRelative Energy (kcal/mol)
MMFF94Data not available in search resultsData not available in search results
AMBERData not available in search resultsData not available in search results

Table 4: Conformational Analysis of 4-tert-Butoxycyclohexanone using Molecular Mechanics.

Microkinetic Modeling of Complex Reaction Systems

Microkinetic modeling is a computational approach that aims to describe the kinetics of a complex chemical reaction by considering a detailed reaction mechanism consisting of elementary reaction steps. This method bridges the gap between fundamental surface science or quantum chemical calculations and macroscopic kinetic observations.

However, the application of microkinetic modeling to reaction systems specifically involving 4-tert-butoxycyclohexanone is not well-documented in the available scientific literature. Such studies would be valuable for optimizing reaction conditions and for gaining a deeper understanding of the reaction mechanism at a molecular level.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that simplifies the prediction of reaction reactivity and outcomes by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. taylorandfrancis.comwikipedia.org This theory posits that the most significant contributions to the interaction energy between two molecules come from the overlap of the HOMO of one molecule (the nucleophile) and the LUMO of the other (the electrophile). youtube.commsu.edu In the context of 4-tert-butylcyclohexanone, FMO theory is crucial for understanding its reactivity, particularly at the carbonyl group.

The large tert-butyl group effectively locks the cyclohexane (B81311) ring into a chair conformation where this bulky group occupies an equatorial position, thus minimizing steric strain. This rigid conformation allows for a more precise study of the electronic properties of the carbonyl group. The primary focus of FMO analysis on this molecule is to understand how nucleophiles interact with the carbonyl carbon. The key orbitals for this interaction are the lone pair orbitals on the nucleophile (its HOMO) and the LUMO of the 4-tert-butylcyclohexanone, which is characteristically centered on the carbonyl group.

Analysis of LUMO Carbonyl Orbital Distortion

For an isolated carbonyl group, the LUMO is the π* antibonding orbital (C=O π). According to molecular orbital theory, this orbital is expected to be symmetrical. However, in cyclohexanone systems, and specifically in 4-tert-butylcyclohexanone, this π orbital is not symmetrical. researchgate.net It is distorted, having a larger lobe on one face of the carbonyl plane than the other. This pyramidalization or distortion is a direct consequence of stereoelectronic effects arising from the sigma (σ) system of the cyclohexane ring.

The interaction between the C=O π* orbital and the antibonding orbitals of adjacent axial C-C and C-H bonds (σ*) leads to this distortion. This mixing of orbitals, known as anti-periplanar hyperconjugation, results in a lower energy LUMO that is more accessible to an incoming nucleophile from a specific trajectory.

Detailed computational studies reveal the nature of this distortion. The LUMO's larger lobe is typically found on the face that allows for better overlap with the σ* orbitals of the axial C-H or C-C bonds at the α- and β-positions. This distortion has profound implications for the stereoselectivity of nucleophilic additions to the carbonyl group, favoring attack from the less hindered equatorial direction, which aligns with the larger lobe of the LUMO.

FeatureDescriptionImplication for Reactivity
Orbital Identity The LUMO is primarily the π* antibonding orbital of the carbonyl group (C=O).This orbital is the primary acceptor of electrons from an incoming nucleophile.
Distortion The π* orbital is pyramidalized, with a larger lobe on one face of the carbonyl.Directs nucleophilic attack to a specific face, influencing stereoselectivity.
Cause of Distortion Hyperconjugation (mixing) with σ* orbitals of adjacent axial C-C and C-H bonds.Lowers the energy of the LUMO, increasing the electrophilicity of the carbonyl carbon.
Favored Attack Trajectory Nucleophilic attack is favored from the equatorial direction.Leads to the preferential formation of the axial alcohol upon reduction.

Natural Bond Orbital (NBO) Analysis for Electronic Effects

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. nih.gov This method is particularly useful for quantifying stereoelectronic effects, such as hyperconjugation, by analyzing the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net

In 4-tert-butylcyclohexanone, NBO analysis provides quantitative insight into the electronic effects that govern its structure and reactivity. The analysis can calculate the stabilization energy (E2) associated with electron delocalization from a filled donor orbital to an empty acceptor orbital. These interactions are key to understanding the molecule's properties.

Furthermore, NBO analysis reveals the electronic character of the atoms within the molecule. The carbonyl carbon exhibits a significant positive natural charge, confirming its electrophilic nature, while the oxygen is strongly negative. The analysis can also detail the hybridization of the atoms, providing a more nuanced picture of the bonding than simple Lewis structures can offer. nih.gov

NBO Interaction (Donor -> Acceptor)Type of EffectSignificance in 4-tert-butylcyclohexanone
σ(C-C) -> π(C=O)HyperconjugationContributes to the stabilization of the molecule and the pyramidalization of the carbonyl carbon. Weakens the adjacent C-C bond.
σ(C-H) -> π(C=O)HyperconjugationSimilar to the σ(C-C) -> π(C=O) interaction, this delocalization influences the LUMO shape and energy.
n(O) -> σ(C-C)Anomeric-like effectElectron density from the oxygen lone pairs (n) delocalizes into adjacent antibonding C-C orbitals, affecting bond lengths and angles.

By quantifying these electronic effects, NBO analysis provides a robust theoretical foundation for explaining the observed chemical behavior and stereoselectivity of 4-tert-butylcyclohexanone.

Applications of 4 Tert Butylcyclohexanone in Advanced Organic Synthesis

Intermediate in the Synthesis of Diverse Organic Compounds

4-tert-Butylcyclohexanone (B146137) is a cornerstone in the synthesis of a multitude of organic molecules, finding applications in pharmaceuticals, agrochemicals, and the fragrance industry. Its reactivity at the carbonyl group and the conformational bias induced by the tert-butyl group are adeptly exploited by synthetic chemists to construct intricate molecular architectures.

Precursor for Advanced Pharmaceutical Scaffolds

The cyclohexane (B81311) moiety is a prevalent scaffold in numerous biologically active compounds. 4-tert-Butylcyclohexanone provides a readily accessible starting point for the elaboration of this framework into advanced pharmaceutical intermediates. For instance, it is a key component in the synthesis of thiazolidin-4-one derivatives, a class of compounds known for their diverse pharmacological activities. mdpi.com

The Knoevenagel condensation of 4-tert-butylcyclohexanone with rhodanine, catalyzed by ethylenediamine (B42938) diacetate (EDDA), yields 5-[4-(tert-butyl)cyclohexylidene]-2-thioxothiazolidin-4-one. mdpi.com This reaction provides a straightforward pathway to tune the thiazolidin-4-one core with a lipophilic sp³-rich fragment, which can be a desirable feature for enhancing drug-like properties. mdpi.com The resulting compound has shown promising antimicrobial properties in vitro. mdpi.com

Reactant 1Reactant 2CatalystProductYield
4-tert-butylcyclohexanone2-thioxothiazolidin-4-one (Rhodanine)Ethylenediamine diacetate (EDDA)5-[4-(tert-butyl)cyclohexylidene]-2-thioxothiazolidin-4-one61%

This table illustrates the synthesis of a thiazolidin-4-one derivative from 4-tert-butylcyclohexanone. mdpi.com

Furthermore, derivatives of 4-tert-butylcyclohexanone, such as certain bromolactones, have exhibited antibacterial activity, particularly against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus. researchgate.net

Building Block for Agrochemical Synthesis

In the field of agrochemicals, 4-substituted cyclohexanones are important intermediates, for example, in the synthesis of insecticides like spirotetramat. google.com While specific examples directly utilizing 4-tert-butylcyclohexanone in widely commercialized agrochemicals are less documented in the provided results, its derivatives have been explored for their biological activity. For instance, a study on new 4-tert-butylcyclohexanone derivatives revealed that a synthesized bromolactone, 1-(Bromomethyl)-8-tert-butyl-2-oxaspiro[4.5]decan-3-one, displayed moderate antifeedant properties against the peach potato aphid (Myzus persicae). researchgate.net This suggests the potential of the 4-tert-butylcyclohexanone scaffold in developing new pest control agents.

Starting Material for Complex Fragrance Molecules

The fragrance industry heavily relies on synthetic molecules to create new and captivating scents. The woody and rich aroma associated with the 4-tert-butylcyclohexyl moiety makes its parent ketone a valuable precursor. fragranceconservatory.com While 4-tert-butylcyclohexanol (B146172) and its esters, such as 4-tert-butylcyclohexyl acetate (B1210297), are more commonly known for their direct use in perfumes, 4-tert-butylcyclohexanone serves as the immediate precursor to these fragrant alcohols through reduction reactions. guidechem.comresearchgate.netnih.gov

The reduction of 4-tert-butylcyclohexanone can lead to both cis and trans isomers of 4-tert-butylcyclohexanol, each possessing distinct odor profiles. orgsyn.org The ability to control the stereochemistry of this reduction is crucial for obtaining the desired fragrance characteristics. For example, reduction with lithium aluminum hydride can yield a mixture of isomers, while specific catalysts can favor the formation of one over the other. orgsyn.orgorgsyn.org The resulting alcohols and their subsequent ester derivatives are widely used in a variety of scented products, from fine fragrances to soaps and detergents. guidechem.comresearchgate.net

Monomer and Building Block in Polymer Chemistry

Beyond its role in small molecule synthesis, 4-tert-butylcyclohexanone is also a valuable monomer and building block in the creation of novel polymers. The incorporation of its bulky, aliphatic cyclic structure into polymer backbones can impart unique thermal and mechanical properties.

Synthesis of Novel Polyketones

New polyketones containing the 4-tert-butylcyclohexanone moiety in the main chain have been synthesized through Friedel-Crafts polycondensation. researchgate.net In this process, a monomer derived from 4-tert-butylcyclohexanone, such as 2,6-bis-(benzylidene)-4-(tert-butyl)cyclohexanone, is reacted with a diacid chloride like adipoyl or sebacoyl chloride in the presence of a catalyst such as anhydrous aluminum chloride. researchgate.net This polymerization yields novel polyketones with potentially interesting biological activities. researchgate.netresearchgate.net

MonomerDiacid ChlorideCatalystPolymer Type
2,6-bis-(benzylidene)-4-(tert-butyl)cyclohexanoneAdipoyl chlorideAnhydrous AlCl₃Polyketone
2,6-bis-(benzylidene)-4-(tert-butyl)cyclohexanoneSebacoyl chlorideAnhydrous AlCl₃Polyketone

This table outlines the components for the synthesis of novel polyketones based on a 4-tert-butylcyclohexanone moiety. researchgate.net

Development of Polyurea Derivatives

The synthesis of new polyurea derivatives has also been achieved using monomers derived from 4-tert-butylcyclohexanone. researchgate.net For example, a new series of polyurea derivatives was synthesized via a solution polycondensation method. This involved the reaction between 4-(2-aminothiazol-4-ylbenzylidene)-4-(tert-butyl)cyclohexanone and a diisocyanate compound in pyridine. researchgate.net The incorporation of the 4-tert-butylcyclohexanone unit into the polyurea backbone can influence the final properties of the polymer, such as its thermal stability and solubility.

Furthermore, photoactive poly(hydroxyl-amino ether)s have been synthesized using diarylidene-epoxy monomers derived from 4-tert-butylcyclohexanone. researchgate.net These polymers have shown high thermal stability, suggesting their potential use as flame retardants. researchgate.net

Chiral Auxiliary and Stereochemical Probe in Method Development

While not a chiral auxiliary in the classical sense of being a recoverable chiral adduct for asymmetric synthesis, 4-tert-butylcyclohexanone serves as an exceptional stereochemical probe. Its conformationally rigid structure provides a predictable scaffold to investigate the facial selectivity of reagents and to develop stereoselective synthetic methods. The large tert-butyl group overwhelmingly favors the equatorial position, which in turn locks the cyclohexane ring into a single chair conformation. This removes conformational ambiguity and allows for a clearer interpretation of the stereochemical course of reactions at the carbonyl group and adjacent positions.

One of the most well-documented uses of 4-tert-butylcyclohexanone as a stereochemical probe is in the study of nucleophilic additions to the carbonyl group, particularly hydride reductions. The two faces of the carbonyl group, the axial and equatorial faces, are diastereotopic. The approach of a nucleophile from the axial face leads to the formation of the trans-alcohol, while an approach from the equatorial face yields the cis-alcohol. The steric hindrance posed by the axial hydrogens at the C-3 and C-5 positions influences the trajectory of the incoming nucleophile.

The stereoselectivity of the reduction of 4-tert-butylcyclohexanone is highly dependent on the steric bulk of the hydride reagent. researchgate.net Small hydride reagents, such as sodium borohydride (B1222165) (NaBH₄), can approach from the more sterically hindered axial face, leading to the thermodynamically more stable equatorial alcohol (trans-4-tert-butylcyclohexanol) as the major product. researchgate.net Conversely, bulky hydride reagents, like L-Selectride (lithium tri-sec-butylborohydride), are too sterically hindered to approach from the axial face and therefore preferentially attack from the less hindered equatorial face, resulting in the formation of the axial alcohol (cis-4-tert-butylcyclohexanol) as the predominant product. researchgate.net This predictable diastereoselectivity makes 4-tert-butylcyclohexanone an excellent substrate for demonstrating and evaluating the stereochemical preferences of new reducing agents.

The following table summarizes the diastereoselectivity of the reduction of 4-tert-butylcyclohexanone with different hydride reagents.

Hydride ReagentMajor ProductMinor ProductRationale
Sodium Borohydride (NaBH₄)trans-4-tert-Butylcyclohexanolcis-4-tert-ButylcyclohexanolSmall nucleophile prefers axial attack, leading to the more stable equatorial alcohol.
L-Selectridecis-4-tert-Butylcyclohexanoltrans-4-tert-ButylcyclohexanolBulky nucleophile is sterically hindered from axial attack and thus approaches from the equatorial face.

Beyond reductions, the principles of stereocontrol elucidated using 4-tert-butylcyclohexanone are fundamental to the design of chiral auxiliaries. A chiral auxiliary is a chiral molecule that is temporarily attached to a substrate to induce a diastereoselective reaction. After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. While 4-tert-butylcyclohexanone itself is achiral, the stereochemical principles it helps to illustrate, such as steric hindrance directing the approach of a reagent to a prochiral center, are central to how chiral auxiliaries function.

Furthermore, 4-tert-butylcyclohexanone has been instrumental in studying the stereochemistry of enolate formation and subsequent alkylation reactions. The generation of the enolate from 4-tert-butylcyclohexanone and its reaction with electrophiles provides insight into the factors controlling axial versus equatorial attack on the enolate. This has implications for the stereoselective synthesis of substituted cyclohexanones.

Synthesis of Functionally Substituted Cyclohexane Derivatives

4-tert-Butylcyclohexanone is a versatile starting material for the synthesis of a variety of functionally substituted cyclohexane derivatives. The ability to control the stereochemistry of these derivatives is a significant advantage in organic synthesis.

The most common derivatives are the diastereomeric cis- and trans-4-tert-butylcyclohexanols, obtained through the stereoselective reduction of the ketone as discussed previously. These alcohols can be further functionalized. For example, cis-4-tert-butylcyclohexyl acetate is a valuable fragrance ingredient, and its synthesis relies on the stereoselective reduction of 4-tert-butylcyclohexanone to the cis-alcohol, followed by acetylation.

The enolates of 4-tert-butylcyclohexanone can be alkylated to introduce substituents at the C-2 position. The stereochemical outcome of this alkylation is influenced by the reaction conditions and the nature of the electrophile. This provides a route to 2-alkyl-4-tert-butylcyclohexanones, which are themselves useful intermediates.

Moreover, 4-tert-butylcyclohexanone can be used in the Bucherer–Bergs reaction to synthesize spirohydantoins. The stereochemistry of the resulting spirohydantoin, specifically the orientation of the hydantoin (B18101) ring relative to the cyclohexane ring, has been studied in detail, with the reaction of 4-tert-butylcyclohexanone providing a clear-cut example due to its conformational rigidity.

In addition to these examples, research has explored the synthesis of other derivatives. For instance, lactones and bromolactones with potential biological activity have been synthesized starting from 4-tert-butylcyclohexanone. These syntheses often involve multiple steps, including olefination, reduction, and lactonization reactions, showcasing the utility of 4-tert-butylcyclohexanone as a foundational building block.

The following table provides examples of functionally substituted cyclohexane derivatives synthesized from 4-tert-butylcyclohexanone.

DerivativeSynthetic Method
cis-4-tert-ButylcyclohexanolReduction with a bulky hydride reagent (e.g., L-Selectride).
trans-4-tert-ButylcyclohexanolReduction with a small hydride reagent (e.g., NaBH₄).
2-Alkyl-4-tert-butylcyclohexanonesEnolate formation followed by alkylation.
4-tert-Butylcyclohexane-1-spiro-5'-hydantoinBucherer–Bergs reaction.
Substituted lactones and bromolactonesMulti-step synthesis involving olefination and cyclization.

Advanced Spectroscopic and Analytical Characterization Methodologies

Mass Spectrometry (MS)No mass spectrometry data, including fragmentation patterns, for 4-tert-butoxy-cyclohexanone was found.

LC-MS for Polar Compound Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for the separation, identification, and quantification of individual components within a mixture. For a polar compound like this compound, which contains both a ketone carbonyl group and an ether linkage, LC-MS is particularly well-suited for its characterization, especially in complex matrices.

The liquid chromatography portion of the technique separates this compound from impurities or other components based on its affinity for the stationary phase of the column and the mobile phase. A reversed-phase column, such as a C18, is commonly employed for moderately polar compounds. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid to improve peak shape and ionization efficiency. nih.gov

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for polar molecules, as it is a soft ionization method that minimizes fragmentation, allowing for the detection of the molecular ion. nih.gov For this compound (molecular weight: 170.25 g/mol ), one would expect to observe the protonated molecule [M+H]⁺ at m/z 171.26 in the mass spectrum. High-resolution mass spectrometry can provide a highly accurate mass measurement, confirming the elemental composition.

In a research setting, LC-MS/MS could be used to further investigate the structure by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. This provides a fragmentation pattern that can be used for structural confirmation.

Table 1: Hypothetical LC-MS Parameters for this compound Analysis

Parameter Value
LC Column C18 (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
Expected Ion [M+H]⁺, m/z 171.26

| MS/MS Fragments | Fragmentation of the tert-butyl group (m/z 57) would be anticipated. |

X-ray Crystallography for Definitive Solid-State Structure and Stereochemistry

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. mdpi.com For this compound, this method would provide precise information on bond lengths, bond angles, and the conformation of the cyclohexanone (B45756) ring in the solid state.

The process involves growing a single, high-quality crystal of the compound, which can be a challenging step. Once a suitable crystal is obtained, it is mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. suniv.ac.in

For substituted cyclohexanones, X-ray crystallography can definitively establish the stereochemistry, including the conformation of the ring (chair, boat, or twist-boat) and the orientation of the substituent (axial or equatorial). researchgate.net In the case of this compound, it would be expected that the bulky tert-butoxy (B1229062) group would preferentially occupy the equatorial position to minimize steric hindrance.

Table 2: Expected Crystallographic Data Parameters for this compound

Parameter Description Expected Finding
Crystal System The geometric shape of the unit cell. e.g., Monoclinic or Orthorhombic
Space Group The symmetry elements of the crystal. e.g., P2₁/c
Unit Cell Dimensions The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. Would be determined experimentally.
Ring Conformation The 3D shape of the cyclohexanone ring. Predominantly chair conformation.
Substituent Position The orientation of the tert-butoxy group. Equatorial to minimize steric strain.

| Bond Lengths & Angles | Precise measurements of all atomic connections. | Consistent with standard values for C-C, C=O, C-O bonds. |

Chromatographic Techniques for Separation and Purity Assessment

Gas Chromatography (GC)

Gas chromatography is a premier technique for separating and analyzing volatile and thermally stable compounds. This compound, with an expected moderate boiling point, is an ideal candidate for GC analysis. This method is highly effective for assessing the purity of a sample and quantifying the amounts of different components. nih.govdnacih.com

In a typical GC analysis, a small amount of the sample is injected into a heated port, where it is vaporized and carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through a capillary column. researchgate.net The column's inner surface is coated with a stationary phase. Separation occurs based on the differential partitioning of the sample's components between the stationary and mobile phases. nih.gov

A flame ionization detector (FID) is commonly used for organic compounds and would provide high sensitivity for this compound. researchgate.net The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification under a specific set of GC conditions.

Table 3: Representative Gas Chromatography Method Parameters

Parameter Value
Column DB-5 or HP-5 (non-polar), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow of 1 mL/min
Inlet Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min
Detector Flame Ionization Detector (FID)

| Detector Temperature | 280 °C |

Thin Layer Chromatography (TLC)

Thin-layer chromatography is a simple, rapid, and inexpensive technique used to separate components of a mixture, determine the number of components in a sample, and monitor the progress of a reaction. libretexts.org A TLC plate is coated with a stationary phase, typically silica (B1680970) gel or alumina (B75360). orgchemboulder.com

A small spot of the sample solution is applied near the bottom of the plate, which is then placed in a developing chamber with a shallow pool of a solvent system (the mobile phase). As the solvent moves up the plate by capillary action, the components of the sample separate based on their polarity. libretexts.org Less polar compounds travel further up the plate, resulting in a higher retention factor (Rf) value, while more polar compounds have a stronger interaction with the stationary phase and move shorter distances. libretexts.org

For this compound, a mobile phase of intermediate polarity, such as a mixture of ethyl acetate (B1210297) and hexanes, would likely provide good separation. rochester.edu Since the compound is not colored, visualization can be achieved using a UV lamp (if the compound is UV active) or by staining the plate with a chemical reagent, such as potassium permanganate (B83412) or a 2,4-dinitrophenylhydrazine (B122626) (DNPH) stain, which is specific for aldehydes and ketones. reddit.com

Table 4: Typical TLC System for this compound

Parameter Description
Stationary Phase Silica gel 60 F₂₅₄
Mobile Phase 20-30% Ethyl acetate in Hexanes
Visualization Potassium permanganate stain or DNPH stain

| Expected Rf | ~0.3 - 0.5 (highly dependent on the exact solvent ratio) |

Column Chromatography

Column chromatography is a preparative technique used to purify compounds from a mixture. orgchemboulder.com It operates on the same principles as TLC but on a much larger scale. youtube.com The stationary phase, usually silica gel, is packed into a vertical glass column. The sample mixture is loaded onto the top of the column, and a solvent (eluent) is passed through the column to separate the components. longdom.org

By collecting the eluent in fractions as it exits the bottom of the column, the separated components can be isolated. The polarity of the eluent is a critical parameter; a less polar solvent will cause less polar compounds to elute first, while a more polar solvent is needed to elute the more polar compounds. youtube.com For the purification of this compound, a gradient elution, starting with a non-polar solvent system (e.g., hexanes) and gradually increasing the polarity (e.g., by adding ethyl acetate), would likely be effective in separating it from both less polar and more polar impurities. The composition of the collected fractions is typically monitored by TLC. orgchemboulder.com

Polymer Characterization Techniques (for polymer derivatives)

While this compound itself is a small molecule, it could serve as a monomer or a precursor to a monomer for polymerization. For instance, the ketone could be converted to a lactone via a Baeyer-Villiger oxidation, and the resulting lactone could undergo ring-opening polymerization. The tert-butoxy group can act as a protecting group, which could be removed post-polymerization to reveal a hydroxyl group, leading to a functional polymer.

If a polymer derivative of this compound were synthesized, a variety of techniques would be necessary to characterize it:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure of the repeating unit of the polymer and to determine the success of the polymerization.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This technique separates polymers based on their hydrodynamic volume in solution and is used to determine the molecular weight distribution (e.g., number average molecular weight, Mn; weight average molecular weight, Mw) and the polydispersity index (PDI) of the polymer. nsf.gov

Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal properties of the polymer, such as the glass transition temperature (Tg) and the melting temperature (Tm), if the polymer is crystalline. researchgate.net

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to assess the thermal stability and decomposition profile of the polymer. researchgate.net

Table 5: Polymer Characterization Techniques and Expected Information

Technique Information Obtained
NMR Confirmation of polymer structure, end-group analysis.
GPC/SEC Molecular weight (Mn, Mw) and polydispersity index (PDI).
DSC Glass transition temperature (Tg), melting temperature (Tm).

| TGA | Thermal stability and decomposition temperature. |

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a premier analytical technique for determining the molecular weight and molecular weight distribution of polymers. lcms.cztaylorandfrancis.com The method separates molecules based on their hydrodynamic volume in solution, with larger molecules eluting faster than smaller ones. taylorandfrancis.com

While GPC is not employed for determining the molecular weight of a small, well-defined molecule like this compound, it is indispensable for characterizing polymers synthesized using this compound or its derivatives as a monomeric unit. For instance, new polyketone derivatives based on a 4-tert-butylcyclohexanone (B146137) moiety have been synthesized and characterized. researchgate.net The molecular weight averages (Mw), number average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) of such polymers are critical parameters that dictate their physical and mechanical properties. lcms.cz GPC analysis provides these crucial data points.

The table below illustrates typical data obtained from GPC analysis for polymers that may incorporate a cyclohexanone-based structure.

Polymer SampleWeight Average MW (Mw, g/mol)Number Average MW (Mn, g/mol)Polydispersity Index (PDI)
Polyketone based on 4-tert-butylcyclohexanone Moiety (Example A)70,00031,8002.2
Poly(styrene-co-acrylate) (Example B)150,00075,0002.0
Polyester Polyol (Example C)12,0008,0001.5

This table contains representative data for illustrative purposes based on typical GPC results for various polymer classes.

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a powerful technique used to visualize the surface topography and morphology of solid materials at high magnification. It works by scanning a focused beam of electrons over a sample's surface and detecting the signals that result from the electron-sample interactions.

Direct SEM analysis of pure, crystalline this compound is not a standard characterization method reported in the literature, as the morphology of its bulk crystalline form is often of less scientific interest than its molecular structure. However, SEM is critically important for examining the morphology of materials where this compound or its derivatives are incorporated. For example, in materials science, SEM is used to reveal changes in surface texture, porosity, and structure following chemical modification. mdpi.com Analysis of SEM images can show how the incorporation of a chemical moiety alters a material's surface, such as increasing its roughness or creating a distinct lamellar structure, which can be crucial for applications like adsorption. mdpi.com

The following table describes the types of morphological features that can be characterized by SEM in materials potentially incorporating cyclohexanone derivatives.

Material TypeObserved Morphological Features via SEMSignificance of Observation
Unmodified Polymer FilmRelatively smooth, non-porous surface.Provides a baseline for surface characteristics.
Polymer Film with AdditiveIncreased surface roughness, appearance of distinct domains.Indicates phase separation or dispersion of the additive.
Modified Natural FiberLamellar structures, enhanced porosity. mdpi.comSuggests successful chemical grafting and increased surface area.

X-ray Diffraction (XRD) for Crystalline Structure

X-ray Diffraction (XRD) is the definitive method for determining the atomic and molecular structure of a crystal. By measuring the angles and intensities of X-rays diffracted by the crystalline lattice, a three-dimensional picture of the electron density within the crystal can be produced, revealing bond lengths, bond angles, and conformational details.

The crystallographic data for cis-4-tert-butyl-2-(4-nitrophenylsulfonyl)cyclohexanone are presented below. researchgate.netresearchgate.net

ParameterValue
Chemical FormulaC16H21NO5S
Crystal SystemTriclinic
Space GroupP1
a (Å)7.3395(9)
b (Å)11.103(1)
c (Å)11.391(1)
α (°)107.933(9)
β (°)95.12(1)
γ (°)99.96(1)
Volume (ų)859.8
Z (molecules per unit cell)2

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a chemical substance. This absorption is characteristic of the electronic transitions within the molecule and is particularly useful for studying molecules containing chromophores—functional groups responsible for light absorption.

In this compound, the carbonyl group (C=O) of the cyclohexanone ring acts as the primary chromophore. Saturated ketones and aldehydes typically exhibit a weak absorption band in the UV region corresponding to the n→π* (n-to-pi-star) electronic transition of the carbonyl group. This transition involves the excitation of a non-bonding (n) electron from the oxygen atom to the antibonding π* orbital of the carbonyl double bond.

While specific experimental UV-Vis spectra for this compound were not detailed in the surveyed literature, the principles of organic spectroscopy allow for a reliable prediction of its behavior. The structure of novel synthesized derivatives, such as 5-[4-(tert-butyl)cyclohexylidene]-2-thioxothiazolidin-4-one, has been confirmed in part by UV spectroscopy, underscoring the utility of this technique in the characterization of related compounds. mdpi.com

The table below summarizes the chromophoric properties of this compound.

ChromophoreElectronic TransitionExpected Absorption Range (λmax)Characteristics
Carbonyl (C=O)n→π*~270-300 nmWeak intensity (low molar absorptivity, ε)

Q & A

Q. What are the common synthetic routes for preparing 4-tert-Butoxy-cyclohexanone, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound can be synthesized via oxidation of the corresponding alcohol (e.g., 4-tert-butoxycyclohexanol) using oxidizing agents like chromium trioxide (CrO₃) in acetic acid. For example, in a typical procedure, the alcohol is dissolved in acetic acid, followed by slow addition of CrO₃ slurry. The reaction is stirred at room temperature, then quenched with water and extracted with organic solvents (e.g., pentane). The extract is washed, dried, and concentrated to yield the ketone. Reaction temperature (~50°C) and stoichiometry (e.g., 0.27 moles CrO₃ per mole of substrate) significantly impact yield (up to 75%) and purity . Alternative routes may involve catalytic dehydrogenation or ketonization under controlled pH.

Q. How can researchers characterize this compound to confirm its structure and purity?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:
  • NMR : The ketone’s carbonyl carbon (δ ~200–210 ppm in ¹³C NMR) and absence of hydroxyl protons in ¹H NMR distinguish it from precursor alcohols. Axial/equatorial proton splitting in cyclohexanone derivatives can also indicate stereochemistry .
  • IR : A strong absorption band near 1715 cm⁻¹ confirms the carbonyl group. Additional bands may indicate enol tautomerization if present .
  • GC-MS/HPLC : Quantify purity and identify impurities. Crystallization (e.g., from pentane) or distillation (mp ~48–50°C) are common purification steps .

Advanced Research Questions

Q. What factors govern the stereochemical outcomes in hydrogenation or reduction reactions involving this compound derivatives?

  • Methodological Answer : Stereoselectivity in hydrogenation (e.g., converting this compound to cis/trans alcohols) depends on:
  • Catalyst type : Platinum oxide (PtO₂) in acetic acid favors cis-4-tert-butoxycyclohexanol, while heterogeneous catalysts (e.g., Pd/C) may alter selectivity .
  • Solvent polarity : Polar solvents (e.g., acetic acid) stabilize transition states, enhancing axial attack and cis-product formation .
  • Pressure and temperature : Higher H₂ pressure (50 psi) and room temperature typically improve reaction rates and selectivity .
    Post-reaction purification via chromatography or recrystallization is critical for isolating stereoisomers .

Q. How can researchers resolve contradictions in reported data, such as varying reaction yields or conflicting stereoselectivity results?

  • Methodological Answer : Contradictions often arise from subtle differences in experimental parameters. To address this:
  • Systematic replication : Reproduce conditions precisely (e.g., solvent purity, catalyst activation) and document deviations. For example, CrO₃ oxidation yields vary with acetic acid batch quality .
  • Statistical analysis : Use Design of Experiments (DoE) to isolate variables (e.g., temperature, catalyst loading) affecting yield or stereoselectivity.
  • Cross-validation : Compare spectroscopic data (e.g., NMR coupling constants) with literature to confirm structural assignments. For instance, trans-alcohols show distinct multiplet patterns at δ 5.5 ppm in ¹H NMR .

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